molecular formula C12H11F4N3 B11746090 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine

Cat. No.: B11746090
M. Wt: 273.23 g/mol
InChI Key: GBPAMALPFJGUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of difluoromethyl and difluorophenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and fluorinating agents. Reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-dichlorophenyl)methyl]amine
  • {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-dimethylphenyl)methyl]amine

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3,5-difluorophenyl)methyl]amine is unique due to the presence of both difluoromethyl and difluorophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(3,5-difluorophenyl)methyl]methanamine

InChI

InChI=1S/C12H11F4N3/c13-9-3-8(4-10(14)5-9)6-17-7-11-1-2-18-19(11)12(15)16/h1-5,12,17H,6-7H2

InChI Key

GBPAMALPFJGUPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)F)CNCC2=CC(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.